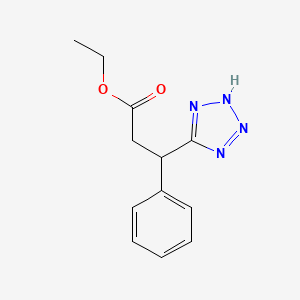

ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

描述

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate is an organic compound that belongs to the class of esters. It features a phenyl group and a tetrazole ring, making it a compound of interest in various fields of chemistry and pharmacology. The presence of the tetrazole ring is particularly notable due to its stability and ability to participate in a variety of chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile compound.

Esterification: The esterification process involves reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted reactions to enhance the efficiency and yield of the synthesis. The use of molecular iodine and ammonia in the presence of primary alcohols or aldehydes can also be employed to obtain the nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .

化学反应分析

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloaddition reactions, forming complex heterocycles. A key method involves reacting the compound with nitriles under microwave irradiation to generate fused tetrazole derivatives.

| Reaction Partners | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acrylonitrile | Microwave, 100°C, 15 min | Bicyclic tetrazole derivatives | 56% | |

| Isocyanides + TMS-azide | Microwave, MeOH | α-Amino tetrazole analogs | 56–72% |

Mechanistic Insight : The tetrazole's electron-rich nitrogen atoms facilitate dipolar interactions, enabling regioselective cycloaddition with nitriles or isocyanides .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives, which are further modified for pharmacological applications.

Key Data : Hydrazide 9 exhibited a melting point of 208–209°C and was characterized by ¹H/¹³C NMR and mass spectrometry .

Michael Addition Reactions

The tetrazole ring’s sulfur atom acts as a soft nucleophile in Michael additions with α,β-unsaturated carbonyl compounds.

| Substrate | Conditions | Products | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Methyl acrylate | Et₃N, RT | S-Alkylated derivatives (6 ) | 72% | Exclusive S-substitution | |

| Acrylamide | Et₃N, RT | Amide derivatives (7 ) | 85% | Chemoselective |

Mechanistic Rationale : Coulombic attraction between the tetrazole’s sulfur and the electrophilic β-carbon drives S-substitution over N-substitution .

Diels-Alder Reactions

The compound serves as a dienophile in [4+2] cycloadditions with dienes, forming polycyclic frameworks.

| Diene Partner | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| 2-Acetyl-6-methyl-2,3-dihydro-4H-pyran | CH₂Cl₂, Na₂CO₃, RT | Pyrano[2,3-c]pyridazine derivative (7 ) | Not quantified |

Structural Confirmation : X-ray crystallography confirmed the triclinic crystal system (a = 9.6243 Å, b = 9.8590 Å) of product 7 .

Alkylation and Arylations

The tetrazole ring undergoes alkylation at nitrogen atoms under mild conditions.

| Alkylating Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | N-Methyltetrazole derivatives | 85–99% | |

| 3-(4-Fluorophenyl)propyl bromide | Et₃N, ethyl acetate | Fluorophenyl-substituted analogs | 88% |

Notable Example : Alkylation with 3-(4-fluorophenyl)propyl bromide produced a urea derivative (CID: 44447144) with potential kinase inhibition activity .

Thermal Decomposition

Controlled thermolysis generates azirines, valuable intermediates in heterocyclic synthesis.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| Toluene, 90°C, 2–3 h | 2-Halo-2-(tetrazol-5-yl)-2H-azirines | 85–99% |

Mechanism : Azidoalkene intermediates decompose via a nitrene pathway, forming strained azirine rings .

科学研究应用

The compound exhibits a range of biological activities that make it valuable for research in pharmacology:

- Antimicrobial Properties : Preliminary studies suggest that ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate has significant antimicrobial activity against various pathogens. This property is attributed to the presence of the tetrazole moiety which enhances its interaction with microbial targets .

- Anticancer Potential : Research indicates that compounds containing tetrazole rings can inhibit tumor growth. This compound has shown promise in preclinical models as an anticancer agent by inducing apoptosis in cancer cells .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective effects of tetrazole-containing compounds. This compound may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory responses .

Therapeutic Applications

The therapeutic potential of this compound can be summarized as follows:

| Application Area | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria and fungi; useful in developing new antibiotics. |

| Anticancer | Potential to inhibit tumor growth; ongoing research into its mechanisms and efficacy. |

| Neuroprotective | May protect neuronal cells from damage; potential applications in treating neurodegenerative diseases. |

Case Studies

Several case studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of tetrazole exhibited potent antibacterial activity against resistant strains of bacteria. This compound was among those tested and showed promising results .

- Cancer Cell Line Studies : In vitro studies have shown that this compound can significantly reduce viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

作用机制

The mechanism of action of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The phenyl group can also participate in π-π interactions, further enhancing its binding affinity to biological targets .

相似化合物的比较

Similar Compounds

Ethyl benzoate: Similar ester structure but lacks the tetrazole ring.

Phenyl acetate: Contains a phenyl group but differs in the ester linkage.

Ethyl 3-phenylpropanoate: Similar backbone but without the tetrazole ring.

Uniqueness

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s stability and ability to participate in various reactions make this compound particularly valuable in research and industrial applications .

生物活性

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate (CAS No. 1266692-21-0) is an organic compound classified as an ester, notable for its tetrazole ring. This compound has garnered interest in various fields such as medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure features a phenyl group attached to a propanoate moiety with a tetrazole ring, which is known for its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to the presence of the tetrazole ring. Tetrazoles are known to interact with various biological targets through receptor-ligand interactions. The specific mechanisms of action for this compound are still under investigation but may include:

- Antimicrobial Activity : The compound has been explored for its potential antibacterial and antifungal properties.

- Antitumor Activity : Preliminary studies suggest that tetrazole derivatives may exhibit cytotoxic effects against cancer cell lines.

Antimicrobial Properties

Research indicates that tetrazole derivatives possess significant antimicrobial activity. This compound has been evaluated for its ability to inhibit the growth of various bacterial strains. A study reported that compounds with similar structures demonstrated IC values in the low micromolar range against Gram-positive and Gram-negative bacteria .

Antitumor Effects

The antitumor potential of tetrazole derivatives has been documented in several studies. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. These studies often employ assays like MTT or SRB to quantify cytotoxic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity. Tetrazolate anions derived from this compound are more soluble in lipids than traditional carboxylic acids, facilitating easier penetration through cellular membranes .

Comparative Analysis

| Property | Ethyl 3-phenyl-3-(1H-tetrazol-5-yl)propanoate | Similar Compounds |

|---|---|---|

| Molecular Formula | CHNO | Ethyl benzoate (CHO) |

| Biological Activity | Antimicrobial, Antitumor | Varies; generally lower activity |

| Mechanism of Action | Receptor-ligand interactions | Similar through different pathways |

| Pharmacokinetics | High lipid solubility | Varies; often less favorable |

Case Studies

Several case studies have highlighted the biological activity of tetrazole derivatives:

- Antimicrobial Efficacy : A recent study showed that a series of tetrazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain tetrazole compounds caused apoptosis in human cancer cell lines through mitochondrial pathways .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate, and how can reaction conditions be systematically optimized?

- Methodology : Multi-step synthesis typically involves coupling a tetrazole precursor (e.g., 5-substituted-1H-tetrazole) with a β-keto ester derivative. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for tetrazole coupling .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) to facilitate ester formation .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Optimization : Employ Design of Experiments (DoE) to evaluate variables (solvent, temperature, stoichiometry) and identify optimal conditions via response surface methodology .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of the compound?

- NMR Analysis :

- ¹H NMR : Look for characteristic signals: ester methylene (δ 4.1–4.3 ppm, quartet), phenyl protons (δ 7.2–7.5 ppm), and tetrazole NH (δ ~10–12 ppm, broad) .

- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and tetrazole ring carbons (δ ~145–155 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error. Fragmentation patterns (e.g., loss of ethyl group) aid structural validation .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound?

- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility can be enhanced via co-solvents (e.g., ethanol-water mixtures) .

- Stability : Hydrolysis of the ester group occurs under acidic/basic conditions. Store at –20°C in inert atmospheres to prevent degradation. Monitor via HPLC for decomposition products (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the tetrazole ring in biological activity?

- Approach :

- SAR Studies : Synthesize analogs (e.g., replacing tetrazole with triazole or carboxylate) and compare bioactivity (e.g., enzyme inhibition assays) .

- Computational Modeling : Perform docking simulations (e.g., with COX-2 or antimicrobial targets) to assess binding interactions of the tetrazole moiety .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities and identify key residues via mutagenesis .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values) be addressed?

- Troubleshooting Steps :

Assay Consistency : Standardize protocols (e.g., cell passage number, incubation time) to minimize variability .

Compound Integrity : Verify purity via HPLC before assays. Degradation products (e.g., hydrolyzed ester) may confound results .

Statistical Analysis : Apply ANOVA to assess significance of discrepancies and repeat experiments with larger sample sizes .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

- Prodrug Design : Replace the ethyl ester with a more stable group (e.g., tert-butyl ester) to slow hydrolysis .

- Formulation : Use nanoemulsions or liposomes to enhance bioavailability and protect against enzymatic degradation .

- In Vitro Screening : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., ester cleavage) .

属性

IUPAC Name |

ethyl 3-phenyl-3-(2H-tetrazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-2-18-11(17)8-10(12-13-15-16-14-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBDOJYWQFKNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。